

C16 Galactosylceramide as an HIV-1 Receptor: A Technical Guide

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Compound of Interest

Compound Name: *C16 Galactosylceramide*

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Introduction

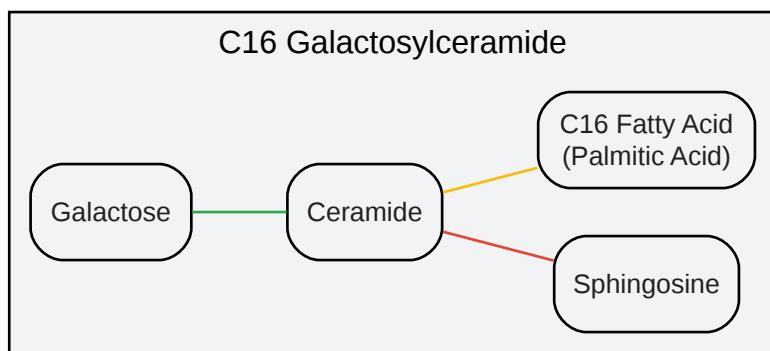
While the CD4 molecule is the primary receptor for Human Immunodeficiency Virus Type 1 (HIV-1), a growing body of evidence has established that the virus can also utilize alternative receptors to gain entry into CD4-negative cells. This is particularly significant in tissues such as the central nervous system and the gastrointestinal tract, where CD4 expression may be low or absent. One of the most well-characterized alternative receptors is galactosylceramide (GalCer), a glycosphingolipid found in the cell membranes of various cell types, including neuronal cells and colonic epithelial cells.^{[1][2][3][4]} The interaction between the HIV-1 envelope glycoprotein gp120 and GalCer facilitates viral entry and subsequent infection.^{[5][6][7]} This technical guide provides an in-depth overview of the role of a specific isoform, **C16 galactosylceramide**, as an HIV-1 receptor, focusing on the molecular interactions, experimental methodologies to study this phenomenon, and potential implications for drug development.

C16 Galactosylceramide: Structure and Function

C16 galactosylceramide is a glycosphingolipid consisting of a ceramide molecule linked to a galactose sugar moiety. The ceramide component is characterized by a C16 fatty acid chain (palmitic acid) attached to the sphingosine backbone.

- Molecular Formula: C40H77NO8^{[8][9][10]}

- Molecular Weight: 700.04 g/mol [8]



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Figure 1: Structural components of **C16 Galactosylceramide**.

The length and hydroxylation of the fatty acid chain of the ceramide can influence the interaction with HIV-1 gp120. Studies have shown that HIV-1 gp120 can penetrate a monomolecular film of alpha-hydroxylated galactosylceramide (GalCer-HFA), while being inactive with non-hydroxylated GalCer, suggesting the importance of the ceramide structure in this interaction.

Interaction with HIV-1 Envelope Glycoprotein gp120

The primary interaction between HIV-1 and **C16 galactosylceramide** occurs between the viral envelope glycoprotein gp120 and the galactose headgroup of the glycolipid. The V3 loop of gp120 has been identified as a key binding site for GalCer.[5][11][12] Some studies have further mapped the binding region to amino acids 206-275 of gp120.[13] This interaction is crucial for the CD4-independent entry of HIV-1 into susceptible cells.

While the binding has been described as "high affinity," specific quantitative data such as dissociation constants (Kd) for **C16 galactosylceramide** are not extensively reported in the literature. However, related studies on synthetic GalCer analogues provide some insights into the binding energetics.

Quantitative Data on HIV-1 gp120 Interaction with Galactosylceramide and its Analogs

Compound	Method	Parameter	Value	Reference
Soluble GalCer Analog (CA52(n15))	[³ H]suramin binding assay	IC ₅₀	1.2 μM	[11]
Amphiphilic Anionic GalCer Analogues	Anti-HIV Activity	IC ₅₀	10 to 50 μM	[14]

Note: Specific binding affinity data (K_d) for **C16 Galactosylceramide** with HIV-1 gp120 is not readily available in the reviewed literature. The provided data is for related analogue compounds.

Experimental Protocols

gp120-Galactosylceramide Binding Assay (Liposome-Based)

This protocol is adapted from methodologies described for studying the binding of gp120 to liposomes containing GalCer.[\[7\]](#)

Objective: To quantify the binding of recombinant HIV-1 gp120 to liposomes containing **C16 galactosylceramide**.

Materials:

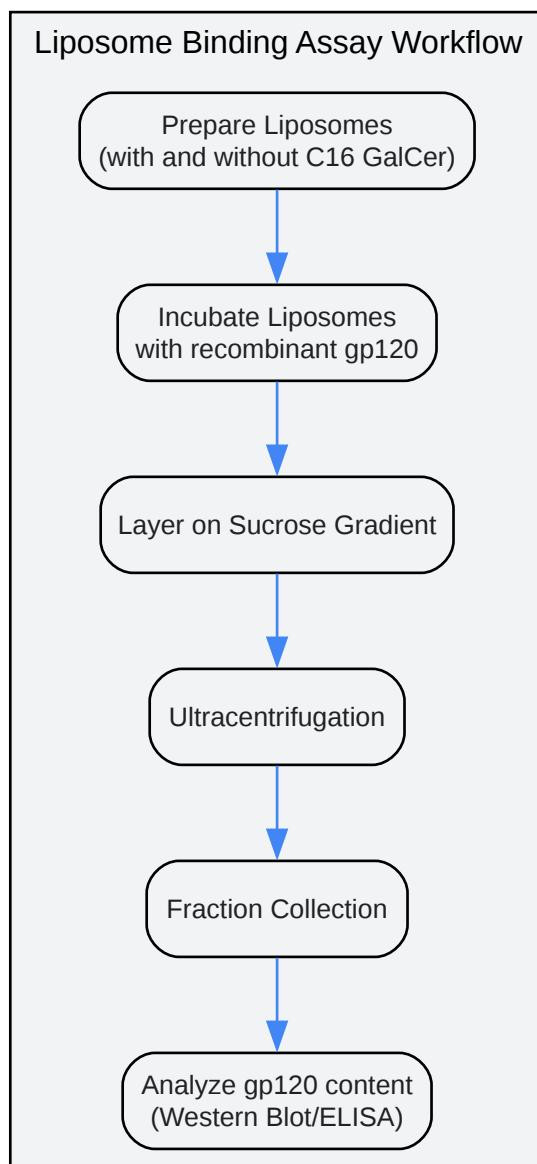
- **C16 Galactosylceramide** (Avanti Polar Lipids or equivalent)
- Phosphatidylcholine (PC)
- Cholesterol
- Recombinant HIV-1 gp120
- Phosphate-buffered saline (PBS)
- Bovine serum albumin (BSA)

- Sucrose solutions (e.g., 60%, 30%, 0% w/v in PBS)
- Microcentrifuge tubes
- Ultracentrifuge with a swinging bucket rotor

Procedure:

- Liposome Preparation:
 - Prepare a lipid mixture of PC, cholesterol, and **C16 galactosylceramide** in a glass tube. A typical molar ratio would be 1:1:0.5, but this can be optimized.
 - Dry the lipid mixture under a stream of nitrogen gas to form a thin film.
 - Further dry the film under vacuum for at least 1 hour to remove residual solvent.
 - Hydrate the lipid film with PBS by vortexing, to form multilamellar vesicles.
 - For unilamellar vesicles, sonicate the suspension or extrude it through a polycarbonate membrane with a defined pore size (e.g., 100 nm).
- Binding Reaction:
 - In a microcentrifuge tube, mix the GalCer-containing liposomes with a known concentration of recombinant gp120 in PBS containing 1% BSA (to block non-specific binding).
 - As a negative control, use liposomes prepared without GalCer.
 - Incubate the mixture for 1 hour at 37°C with gentle agitation.
- Liposome Flotation:
 - At the bottom of an ultracentrifuge tube, place the liposome-gp120 mixture.
 - Carefully overlay with a discontinuous sucrose gradient, for example, 30% sucrose followed by 0% sucrose in PBS.

- Centrifuge at high speed (e.g., 200,000 x g) for 2 hours at 4°C. Liposomes will float to the interface between the lower density sucrose layers.
- Analysis:
 - Carefully collect fractions from the top of the gradient.
 - Analyze the amount of gp120 in each fraction by Western blotting or ELISA using an anti-gp120 antibody.
 - The amount of gp120 in the liposome-containing fractions is indicative of binding.



[Click to download full resolution via product page](#)**Figure 2:** Workflow for the gp120-liposome binding assay.

HIV-1 Entry Assay (Pseudovirus-Based)

This protocol describes a common method to assess HIV-1 entry into cells expressing GalCer using pseudotyped viruses.

Objective: To determine if **C16 galactosylceramide** can mediate HIV-1 entry into a target cell line.

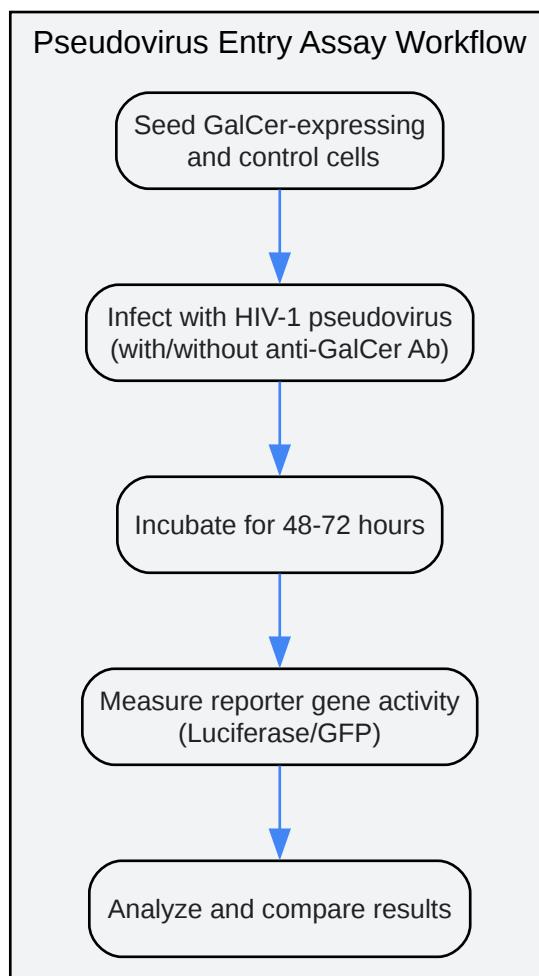
Materials:

- Target cell line (e.g., a CD4-negative cell line that expresses or is engineered to express GalCer).
- HIV-1 pseudoviruses expressing an envelope glycoprotein of interest and containing a reporter gene (e.g., luciferase or GFP).
- Control pseudoviruses (e.g., VSV-G pseudotyped viruses).
- Cell culture medium and supplements.
- 96-well cell culture plates.
- Luciferase assay reagent (if using luciferase reporter).
- Plate reader for luminescence or fluorescence.

Procedure:

- Cell Seeding:
 - Seed the target cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Pseudovirus Infection:

- On the day of infection, dilute the HIV-1 pseudovirus stocks to the desired concentration in cell culture medium.
- Remove the old medium from the cells and add the virus-containing medium.
- As a control for non-specific entry, include wells with VSV-G pseudotyped viruses. To confirm the role of GalCer, pre-incubate some cells with an anti-GalCer antibody before adding the virus.
- Incubate the plates for 48-72 hours at 37°C.
- Reporter Gene Analysis:
 - If using a luciferase reporter, lyse the cells and add the luciferase substrate according to the manufacturer's instructions.
 - Measure the luminescence using a plate reader.
 - If using a GFP reporter, analyze the percentage of GFP-positive cells by flow cytometry or fluorescence microscopy.
- Data Analysis:
 - Compare the reporter gene activity in cells infected with the HIV-1 pseudovirus to the controls. Increased reporter activity in the presence of GalCer and its inhibition by an anti-GalCer antibody would indicate GalCer-mediated entry.

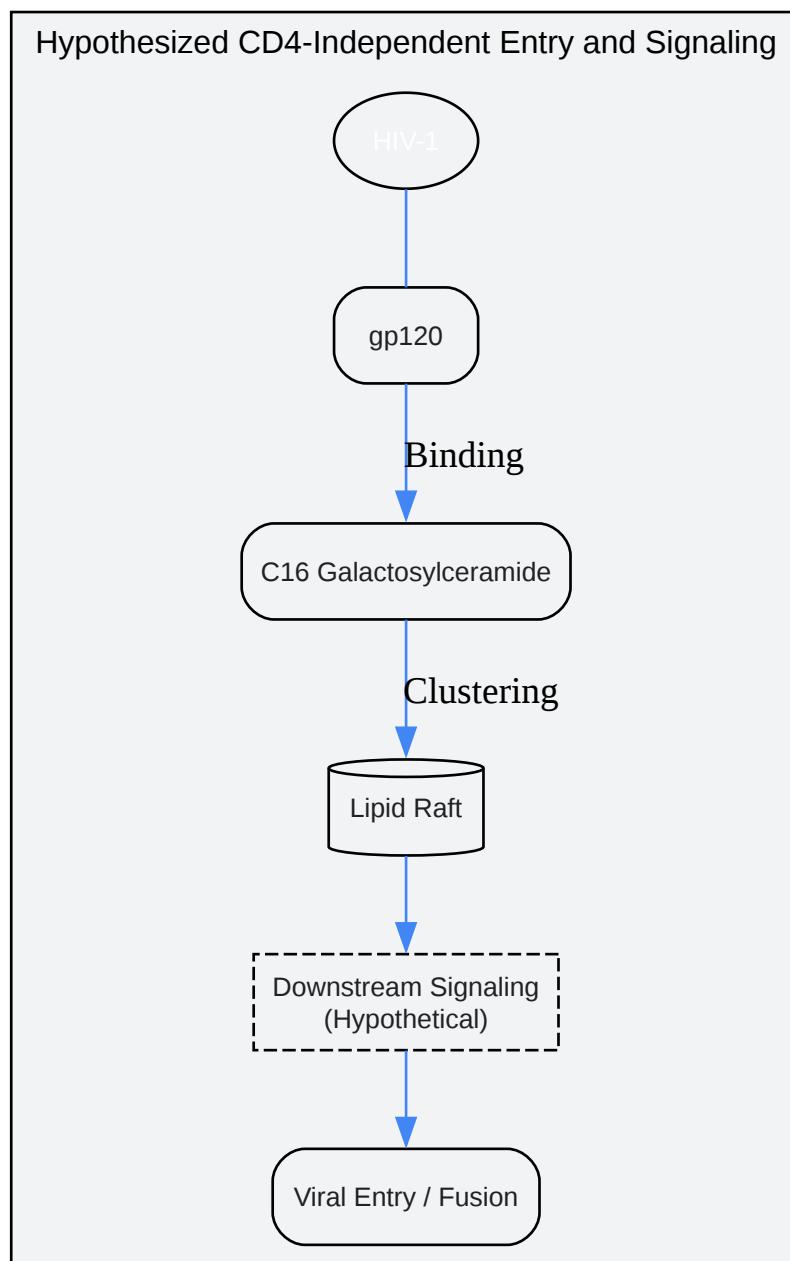


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Figure 3: Workflow for the HIV-1 pseudovirus entry assay.

Signaling Pathways

The signaling events immediately following the binding of HIV-1 to GalCer are not as well-defined as those for the canonical CD4 receptor. In the context of CD4-mediated entry, the interaction of gp120 with CD4 can trigger signaling cascades involving kinases such as p56lck. [1] However, for CD4-independent entry via GalCer, the downstream signaling pathways remain an active area of research. It is hypothesized that the clustering of GalCer in lipid rafts upon virus binding may initiate signaling events that facilitate viral entry and fusion.



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